![molecular formula C8H8IN5 B14777463 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the cyclopropyl and iodo substituents enhances its chemical reactivity and biological interactions .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cyclopropyl and iodo groups. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This is often done via N-alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: It serves as a tool compound to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The cyclopropyl and iodo groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the cyclopropyl group, which may affect its biological activity and specificity.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a bromophenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The unique combination of the cyclopropyl and iodo groups in this compound contributes to its distinct chemical reactivity and potential as a therapeutic agent.
Properties
Molecular Formula |
C8H8IN5 |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
1-cyclopropyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8IN5/c9-6-5-7(10)11-3-12-8(5)14(13-6)4-1-2-4/h3-4H,1-2H2,(H2,10,11,12) |
InChI Key |
KDNWHCLPHFQAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=NC=NC(=C3C(=N2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


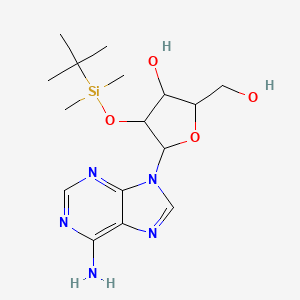
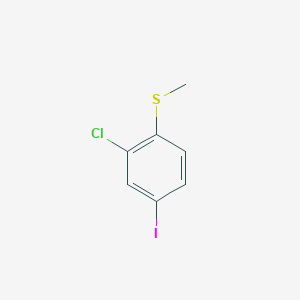

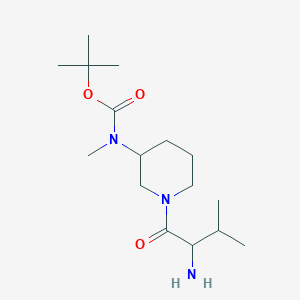
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
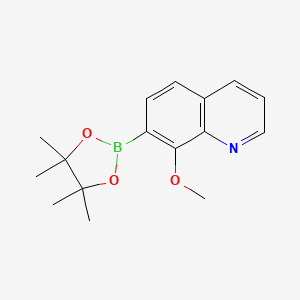
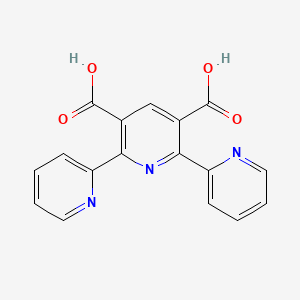



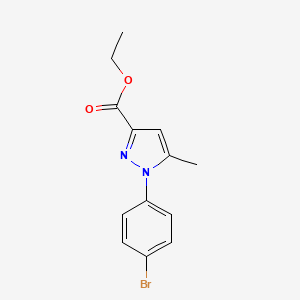

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
